2-クロロエチルビニルエーテル

概要

説明

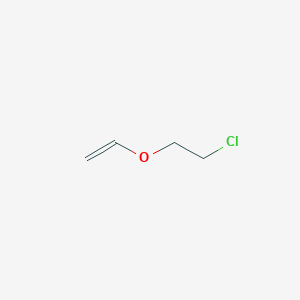

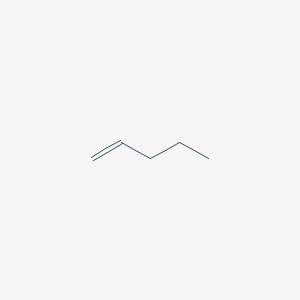

2-Chloroethyl vinyl ether (also known as 2-Vinyloxyethyl chloride or (2-Chloroethoxy)ethene) is a chemical compound with the molecular formula ClCH2CH2OCH=CH2 . It has a molecular weight of 106.55 .

Synthesis Analysis

2-Chloroethyl vinyl ether can be synthesized using traditional synthetic protocols, including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . The cationic statistical copolymerization of n-butyl (be) and 2-chloroethyl vinyl ether (CEVE) is efficiently conducted using bis (η 5 -cyclopentadienyl)dimethyl zirconium (Cp 2 ZrMe 2) in combination with tetrakis (pentafluorophenyl)borate dimethylanilinum salt [B (C 6 F 5) 4] – [Me 2 NHPh] +, as an initiation system .

Molecular Structure Analysis

The molecular structure of 2-Chloroethyl vinyl ether can be represented as ClCH2CH2OCH=CH2 . The 3D structure of the molecule can be viewed using Java or Javascript .

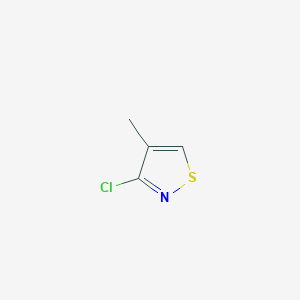

Chemical Reactions Analysis

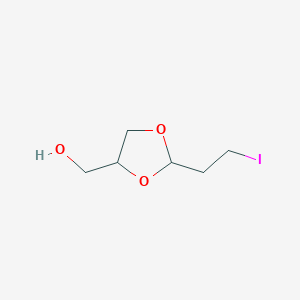

2-Chloroethyl vinyl ether forms salts with strong acids and addition complexes with Lewis acids . It may react violently with strong oxidizing agents . It is typically stabilized against polymerizable by the addition of triethanolamine . The controlled cationic copolymerization of 2-chloroethyl vinyl ether (CEVE) and various cyclic acetals successfully proceeded in a living manner .

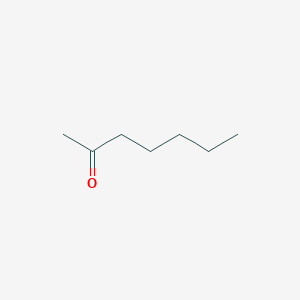

Physical And Chemical Properties Analysis

2-Chloroethyl vinyl ether is a liquid that is insoluble in water . It has a density of 1.048 g/mL at 25 °C . It is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously .

科学的研究の応用

メタロセン触媒によるカチオン重合

CEVEは、メタロセン触媒によるカチオン重合を介して統計的共重合体の合成に使用されています . このプロセスには、ビス(η5-シクロペンタジエニル)ジメチルジルコニウムなどのメタロセン錯体を、テトラキス(ペンタフルオロフェニル)ボレートジメチルアニリニウム塩を初期系として使用することが含まれます。 得られた共重合体は、接着剤、表面コーティング、およびフィルムに用途を持つグラフト共重合体の合成のための足場として役立ちます。

ラジカルRAFT重合

制御ラジカル重合の分野では、CEVEは可逆的付加断片化連鎖移動(RAFT)技術を使用してN-ビニルピロリドン(NVP)と共重合されます . この方法は、共重合体の構造を正確に制御することを可能にし、特定の熱的特性と熱分解速度論を持つ材料につながります。 これらの共重合体は、生体適合性と血液適合性のために、バイオメディカルおよび製薬分野で重要です。

製薬用途

CEVEは、製薬二次標準として認識されており、医薬品放出試験や定性および定量分析のための方法開発を含む、さまざまな分析アプリケーションで使用されています . その標準化は、医薬品製品の精度と一貫性を保証します。

イオンクロマトグラフィー

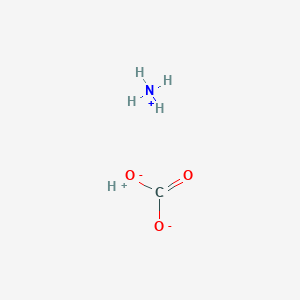

分析化学では、CEVEはイオンクロマトグラフィー(IC)において、水性サンプル中の陰イオンおよび陽イオンの分離および定量のための標準として使用されます . ICは、食品および飲料業界ならびに環境モニタリングにおける品質管理試験に不可欠です。

グラフト共重合体合成

CEVEベースの統計的共重合体は、ポリ(ε-カプロラクトン)(PCL)やポリ(l-ラクチド)(PLLA)などの側鎖を持つグラフト共重合体のためのバックボーンとして使用されます . これらのグラフト共重合体は、生分解性材料、薬物送達システム、および組織工学足場の開発に潜在的な用途があります。

熱的特性分析

CEVEの共重合体は、示差走査熱量測定(DSC)や熱重量分析(TGA)などの技術を使用して、その熱的特性について研究されています . これらの分析は、さまざまな温度に敏感なアプリケーションにおける材料の適合性を判断するために不可欠です。

熱分解速度論

CEVE共重合体の熱分解速度論を理解することは、安全評価と、特定の条件下で安定した材料を設計するために不可欠です。 オザワ-フリン-ウォールやキッシンジャー-アカヒラ-スノースなどの等変換法は、これらの速度論を研究するために適用されます .

Safety and Hazards

将来の方向性

The statistical copolymers of 2-Chloroethyl vinyl ether are further employed as scaffolds for the synthesis of graft copolymers having poly(vinyl ether)s as a backbone and either poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA) as side chains . Both the grafting “onto” and the grafting “from” methodologies are employed . The key factors affecting the crossover reactions are discussed on the basis of the reactivities of the vinyl monomers and cyclic acetals .

作用機序

Target of Action

2-Chloroethyl vinyl ether is a chemical compound that primarily targets the central nervous system and the visual organs . It is known to cause temporary incapacitation or residual injury .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It forms salts with strong acids and addition complexes with Lewis acids . It may react violently with strong oxidizing agents and is typically stabilized against polymerization by the addition of triethanolamine .

Biochemical Pathways

It is known to participate in various organic synthesis reactions, such as esterification, hydrolysis, and alkylation . In the polymer industry, it can be used to synthesize polymers and copolymers with special properties .

Pharmacokinetics

It is known to be moderately toxic by ingestion and inhalation . It is also insoluble in water , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloroethyl vinyl ether’s action include damage to the central nervous system and the visual organs . It is also known to cause skin irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloroethyl vinyl ether. It is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously . It is also insoluble in water , which can affect its distribution in the environment.

生化学分析

Biochemical Properties

It is known that this compound can form salts with strong acids and addition complexes with Lewis acids

Cellular Effects

It is known that exposure to high concentrations of this compound can cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting

Molecular Mechanism

It is known that this compound may react violently with strong oxidizing agents and is typically stabilized against polymerization by the addition of triethanolamine

Temporal Effects in Laboratory Settings

It is known that this compound is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously

特性

IUPAC Name |

1-chloro-2-ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJRKFKAFWSXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-08-5 | |

| Record name | Ethene, (2-chloroethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051570 | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic., Colorless liquid; [HSDB] Clear yellow liquid; [MSDSonline] | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °F at 760 mmHg (NTP, 1992), 110 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

61 °F (NTP, 1992), 80 °F (27 °C) (OPEN CUP) | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol and ether; slightly soluble in chloroform, In water, 429 mg/l at 25 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0475 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0495 @ 20 °C/4 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.7 (air= 1) | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

26.8 [mmHg], 26.8 mm Hg @ 20 °C | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

110-75-8 | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, (2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL 2-CHLOROETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O7V53TS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94.5 °F (NTP, 1992), -70.3 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloroethyl vinyl ether?

A1: The molecular formula of 2-chloroethyl vinyl ether (CEVE) is C4H7ClO, and its molecular weight is 106.55 g/mol.

Q2: Does the structure of CEVE influence its reactivity in cationic polymerization?

A2: Yes, the presence of the chlorine atom in CEVE significantly influences its reactivity in cationic polymerization. The chlorine atom, being electronegative, can stabilize the carbocation intermediate formed during the polymerization process. This stabilization can lead to a faster polymerization rate compared to vinyl ethers without electron-withdrawing substituents. [, , , ]

Q3: How does the incorporation of CEVE into copolymers affect their glass transition temperature (Tg)?

A3: The incorporation of CEVE into copolymers generally leads to a decrease in the glass transition temperature (Tg) compared to homopolymers of the other comonomer. This effect is attributed to the flexible nature of the CEVE units, which increases the free volume and chain mobility within the copolymer. [, ]

Q4: Are there any specific challenges associated with incorporating CEVE into copolymers?

A4: Yes, a challenge in incorporating CEVE into copolymers, particularly with n-butyl vinyl ether, is the potential for CEVE-induced physical gelation during the synthesis of block copolymers. This gelation arises from the formation of crosslinks between the CEVE units. []

Q5: Can CEVE be used in living cationic polymerization, and what advantages does this offer?

A5: Yes, CEVE can be polymerized via living cationic polymerization using specific initiating systems, such as HI/I2 or HI/ZnI2. This method allows for excellent control over the molecular weight and polydispersity of the resulting poly(CEVE). [, ]

Q6: How does the choice of solvent influence the cationic copolymerization of CEVE with other monomers?

A6: The choice of solvent significantly impacts the cationic copolymerization of CEVE. For instance, in copolymerization with styrene derivatives, CEVE incorporation is favored in less polar solvents like toluene compared to more polar solvents like methylene chloride. [, ]

Q7: Have computational chemistry methods been employed to study CEVE and its polymers?

A7: Yes, computational methods like G3(MP2)//B3LYP have been used to estimate thermodynamic properties of CEVE, such as its gas-phase enthalpy of formation. These calculations help in understanding the energetics and reactivity of this molecule. []

Q8: How does the structure of CEVE lend itself to post-polymerization modifications?

A8: The presence of the chlorine atom in poly(CEVE) allows for versatile post-polymerization modifications through nucleophilic substitution reactions. This enables the introduction of various functional groups, such as hydroxyl groups, to tailor the properties of the polymer. [, , , ]

Q9: Are there any specific stability concerns associated with CEVE or its polymers?

A9: While CEVE itself is relatively stable, its polymers might be susceptible to degradation under certain conditions, such as high temperatures or in the presence of strong acids or bases. The stability of CEVE-containing polymers can be influenced by factors such as the nature of the comonomer and the polymerization conditions used. [, ]

Q10: Are there specific safety considerations when handling CEVE?

A10: Yes, as with any chemical, appropriate safety precautions should be taken when handling CEVE. It's advisable to consult the material safety data sheet (MSDS) for specific information regarding handling, storage, and potential hazards.

Q11: What is the environmental impact of CEVE and its polymers?

A11: The environmental impact of CEVE and its polymers is an important consideration. Research on their ecotoxicological effects and potential for biodegradation is crucial to understand and mitigate any negative environmental impacts. []

Q12: Are there any viable alternatives to CEVE in specific applications?

A12: Yes, depending on the specific application, other vinyl ethers with different functionalities could serve as alternatives to CEVE. For example, ethyl vinyl ether (EVE) has been explored as a comonomer with chlorotrifluoroethylene for applications in energy-related materials. [] The choice of the most suitable alternative would depend on the desired properties and performance requirements.

Q13: What analytical techniques are commonly employed in the characterization of CEVE-containing polymers?

A13: Various analytical techniques are employed to characterize CEVE-containing polymers. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the polymer structure, monomer sequence, and tacticity. [, , , ]

- Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the polymers. [, ]

- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymers, including the glass transition temperature (Tg). [, ]

- Fourier-transform infrared (FTIR) spectroscopy: Used to identify the functional groups present in the polymers. []

Q14: How has the research on CEVE and its polymers evolved over time?

A14: Research on CEVE and its polymers has steadily advanced, with significant milestones achieved in understanding its polymerization behavior, developing controlled polymerization techniques, and exploring applications in various fields. Early studies focused on understanding the cationic polymerization of CEVE [, ], while later research explored living cationic polymerization for precise control over polymer structure and properties [, , ]. More recent studies have focused on utilizing CEVE as a building block for functional polymers, including amphiphilic block copolymers [, ] and polymers with reactive pendant groups for further modification [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)